Acrylate de 2-(diéthylamino)éthyle sulfate de méthyle

Vue d'ensemble

Description

2-(Diethylamino)ethyl acrylate methyl sulfate (DEAEMS) is an organic compound that is used in a variety of scientific applications. Its primary use is in the synthesis of various organic compounds, such as polymers and pharmaceuticals. DEAEMS has also been used in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Synthèse et modification des polymères

Acrylate de 2-(diéthylamino)éthyle sulfate de méthyle : est largement utilisé dans la synthèse des polymères. Sa structure lui permet d'être incorporé dans les chaînes de polymères, ce qui donne des matériaux aux propriétés uniques telles qu'une adhérence accrue, une flexibilité et une résistance chimique. Ce composé est particulièrement utile pour créer des polymères présentant des caractéristiques électriques ou optiques spécifiques, les rendant adaptés à des applications dans l'électronique et la photonique .

Systèmes d'administration de médicaments

En raison de sa nature réactive, ce composé peut être utilisé pour créer des polymères qui forment la base de nouveaux systèmes d'administration de médicaments. Ces systèmes peuvent être conçus pour répondre à des stimuli spécifiques, tels que les variations de pH ou de température, permettant la libération ciblée des produits thérapeutiques aux endroits souhaités dans le corps .

Administration de gènes

La capacité du composé à former des polymères cationiques en fait un élément précieux dans la recherche sur la thérapie génique. Ces polymères peuvent condenser l'ADN en structures compactes qui facilitent l'absorption cellulaire, permettant potentiellement la livraison de matériel génétique aux cellules à des fins thérapeutiques .

Formation d'hydrogel

Les hydrogels à base de Q-sel d'acrylate de N,N-diéthylaminoéthyle, méthosulfate peuvent présenter un comportement de gonflement sensible, ce qui est utile pour créer des actionneurs ou des capteurs souples. Ces hydrogels peuvent également être utilisés en génie tissulaire comme échafaudages qui imitent la matrice extracellulaire naturelle, favorisant la croissance cellulaire et la formation de tissus .

Revêtement de surface et fonctionnalisation

Ce composé est également utilisé dans le revêtement de surface des matériaux pour conférer des fonctionnalités supplémentaires, telles que des propriétés antimicrobiennes ou une meilleure biocompatibilité. Il peut être utilisé pour modifier la surface des dispositifs médicaux, réduisant le risque d'infection et améliorant l'intégration des implants avec les tissus biologiques .

Chimie analytique

En chimie analytique, les polymères dérivés de l'this compound peuvent être utilisés comme phases stationnaires en chromatographie ou comme capteurs dans divers systèmes de détection. Ces applications exploitent la capacité du composé à interagir avec un large éventail de molécules, offrant sélectivité et sensibilité dans les mesures analytiques .

Mécanisme D'action

Target of Action

Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.

Mode of Action

It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .

Biochemical Pathways

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .

Pharmacokinetics

It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol

Result of Action

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .

Action Environment

The action of 2-(Diethylamino)ethyl acrylate methyl sulfate can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(Diethylamino)ethyl acrylate methyl sulfate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of acrylic acid and diethylaminoethanol. These interactions are crucial for the compound’s role in polymerization processes, where it acts as a monomer to form polymers with specific properties .

Cellular Effects

The effects of 2-(Diethylamino)ethyl acrylate methyl sulfate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-(Diethylamino)ethyl acrylate methyl sulfate exerts its effects through various binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diethylamino)ethyl acrylate methyl sulfate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Diethylamino)ethyl acrylate methyl sulfate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

2-(Diethylamino)ethyl acrylate methyl sulfate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also affect the levels of certain metabolites, leading to changes in metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Diethylamino)ethyl acrylate methyl sulfate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function .

Subcellular Localization

The subcellular localization of 2-(Diethylamino)ethyl acrylate methyl sulfate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular respiration and energy production .

Propriétés

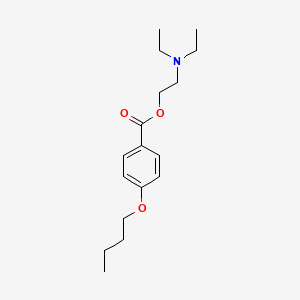

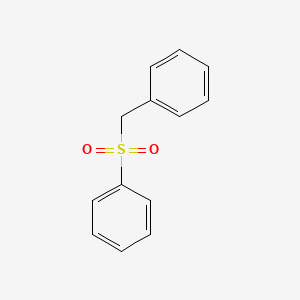

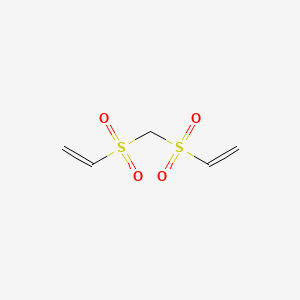

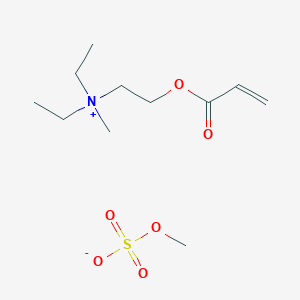

IUPAC Name |

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWSOHCILAMHGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066731 | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21810-39-9 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.